molecular formula C10H11NO2 B028966 3'-Acetamidoacetophenone CAS No. 7463-31-2

3'-Acetamidoacetophenone

Cat. No. B028966
CAS RN: 7463-31-2
M. Wt: 177.2 g/mol
InChI Key: AFZTYHRVDOKRKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetophenone derivatives, including compounds similar to 3'-Acetamidoacetophenone, involves several key reactions. For instance, 4-Chloro-2-hydroxyacetophenone synthesis demonstrates the use of acetylation, methylation, and Fries rearrangement processes, showing an overall yield of about 44% (Teng Da-wei, 2011). Moreover, the Dakin–West reaction facilitated the synthesis of N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, highlighting a method for producing acetophenone derivatives using trifluoroacetic acid (TFA) as a catalyst (Huiyun Tian et al., 2014).

Molecular Structure Analysis

The structural analysis of acetophenone derivatives reveals the influence of various functional groups and substituents on the molecular geometry and intermolecular interactions. A study on o-hydroxyacetophenone derivatives using X-ray powder diffraction illustrated how weak hydrogen bonds, such as C–H⋯O, C–H⋯π, and π⋯π interactions, contribute to the stabilization of crystal packing, forming supramolecular assemblies (Basab Chattopadhyay et al., 2012).

Scientific Research Applications

  • Neuroscience Research : It's utilized in studying the role of histaminergic neurons in maintaining wakefulness, attention, learning, and other cognitive processes (Schwartz, 2011).

  • Chemical Physics : Used for studying the perturbed 3La state of acetophenone in polar solvents (Lamola, 1967).

  • Synthetic Chemistry : It assists in the synthesis of 13C-bromoform, 13C-tetrabromomethane, and various dibromo compounds (Siegel & Seebach, 1980).

  • Pharmacology : Involved in synthesizing new sodium channel blocking 3-aminopyrroles with significant activity and low neurotoxicity (Unverferth et al., 1998).

  • Dye Production : Acts as a building block for thiophene azo dyes (Eller & Holzer, 2006).

  • Sonochemistry : Enhances the synthesis of novel pyrazolyne derivatives through ultrasonic irradiation, providing higher yields and shorter reaction times (Pacheco et al., 2013).

Safety And Hazards

3’-Acetamidoacetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(3-acetylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZTYHRVDOKRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323577
Record name 3'-Acetamidoacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Acetamidoacetophenone

CAS RN

7463-31-2
Record name N-(3-Acetylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7463-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404340
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7463-31-2
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Record name 3'-Acetamidoacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

50 ml of acetic anhydride are added in the cold to a suspension of 30 g (0.22 mole) of 1-(3-aminophenyl)ethanone in 200 ml of toluene, and the mixture is stirred for 1 h at room temperature, then heated for 1 h to 60° C. and left to stand overnight. The precipitate obtained is drained, ground in ether and dried.
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50 mL
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reactant
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30 g
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200 mL
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Synthesis routes and methods III

Procedure details

Zaleplon (22.8 g) is dissolved in ethanol (230 cm3) at reflux temperature then treated with charcoal (2.3 g, 10 m/m %). The solution is stirred for 10 minutes and filtered. The charcoal is washed with hot ethanol (20 cm3). The solution is cooled to 25° C. in 6 hours and kept at this temperature for 2 hours. Crystals are filtered and washed with ethanol (30 cm3). The product is dried under vacuum at 60° C. for 8 hours to afford zaleplon form 1 (18.7 g, 82%).
Name
Zaleplon
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22.8 g
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230 mL
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2.3 g
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Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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